

BAY-985 in Innate Immunity Pathways: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BAY-985
CAS No.: 2409479-29-2
Cat. No.: B605962

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Introduction

BAY-985 is a potent, selective, and orally bioavailable dual inhibitor of TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).^{[1][2]} These two non-canonical I κ B kinases are central nodes in innate immune signaling, playing a critical role in the host defense against viral and bacterial infections. TBK1 and IKK ϵ are key downstream effectors of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway, which senses cytosolic DNA.^[3] Upon activation, TBK1 and IKK ϵ phosphorylate and activate transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN- α/β) and other inflammatory cytokines.^[4] This guide provides an in-depth technical overview of **BAY-985**, its mechanism of action in innate immunity pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

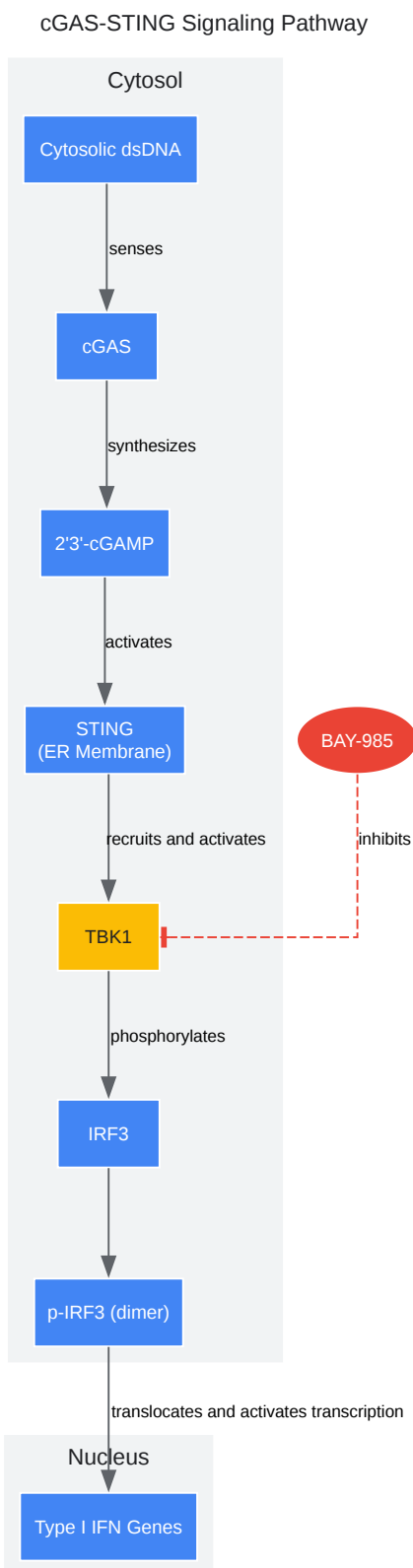
BAY-985 is an ATP-competitive inhibitor that binds to the kinase domain of TBK1 and IKK ϵ , preventing their catalytic activity.^[5] By inhibiting these kinases, **BAY-985** effectively blocks the

phosphorylation and subsequent activation of their downstream substrates, including IRF3.[3][6] This disruption of the signaling cascade ultimately leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines that are hallmarks of the innate immune response.

The primary role of **BAY-985** in innate immunity is centered on its ability to modulate signaling downstream of two major PRR pathways:

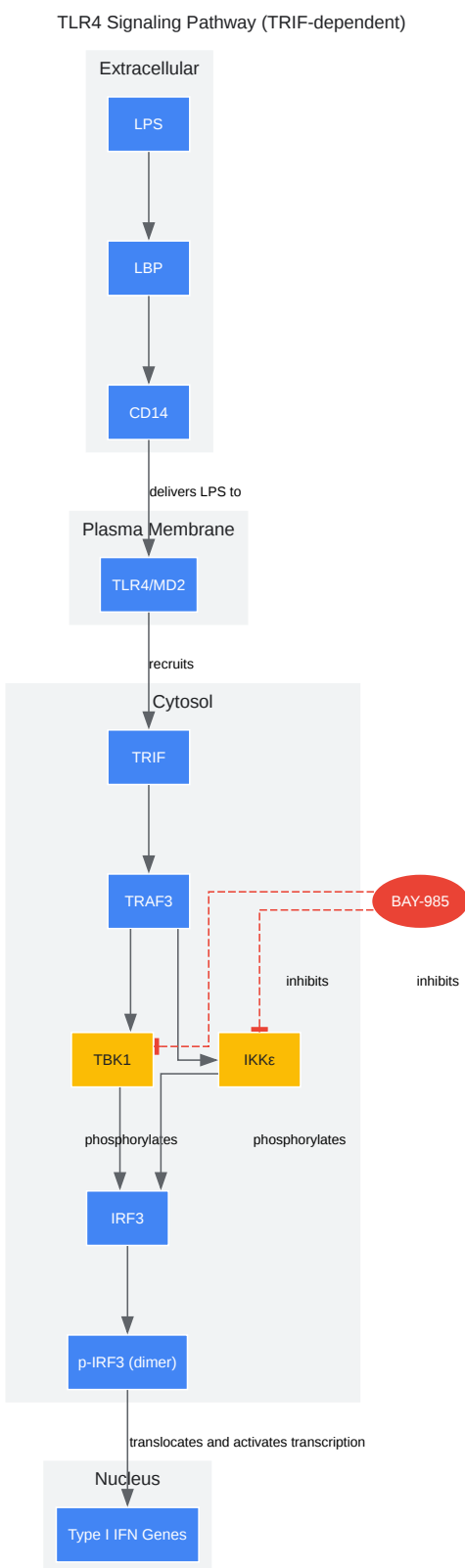
- The cGAS-STING Pathway: This pathway is crucial for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon dsDNA binding, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates STING. Activated STING recruits and activates TBK1, which in turn phosphorylates IRF3. **BAY-985** directly inhibits TBK1 in this pathway, thereby blocking IRF3 activation and the subsequent IFN-I response.[7][8]
- The Toll-Like Receptor (TLR) Pathway: Certain TLRs, such as TLR3 and TLR4, also utilize TBK1 and IKKε to mediate their signaling. For instance, upon recognition of lipopolysaccharide (LPS), TLR4 can signal through a TRIF-dependent pathway that involves the activation of TBK1/IKKε and subsequent phosphorylation of IRF3.[9][10] **BAY-985** can therefore also attenuate the inflammatory response triggered by the activation of these TLRs.

The following diagrams illustrate the points of intervention of **BAY-985** in these key innate immunity signaling pathways.



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Diagram 1: Inhibition of the cGAS-STING pathway by **BAY-985**.



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Diagram 2: Inhibition of the TLR4 TRIF-dependent pathway by **BAY-985**.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of **BAY-985**.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Conditions	Reference(s)
TBK1	2	Low ATP	[1][2]
TBK1	30	High ATP	[2]
IKKε	2	Not specified	[1][2]

Table 2: Off-Target Kinase Inhibition

Off-Target Kinase	IC50 (nM)	Reference(s)
FLT3	123	[1][6]
RSK4	276	[6]
DRAK1 (STK17A)	311	[6]
ULK1	7930	[6]
MAP2K5	847	[11]
MAP3K19	9.6 (Kd)	[11]

Table 3: Cellular Activity

Assay	Cell Line	IC50 (nM)	Reference(s)
IRF3 Phosphorylation	MDA-MB-231	74	[2][6]
Anti-proliferative	SK-MEL-2	900	[1][2]
Anti-proliferative	ACHN	7260	[1][6]

Table 4: In Vivo Pharmacokinetics in Rat

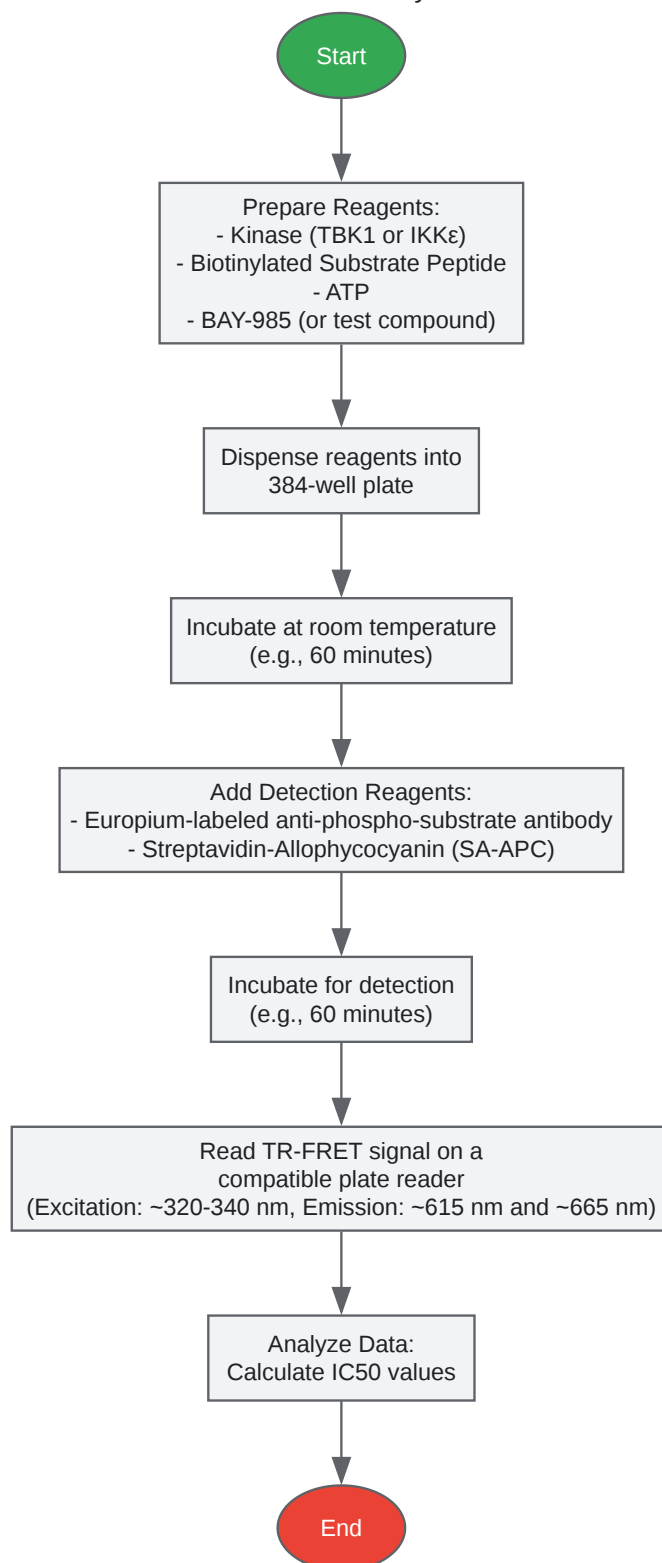
Parameter	Value	Unit	Reference(s)
Clearance (CL _b)	4.0	L/h/kg	[5]
Volume of distribution (V _{ss})	2.9	L/kg	[5]
Terminal half-life (t _{1/2})	0.79	h	[5]
Oral Bioavailability	11	%	[5]

Experimental Protocols

TBK1/IKK ϵ Kinase Activity Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the kinase activity of TBK1 and IKK ϵ and assessing the inhibitory potential of compounds like **BAY-985**.

TR-FRET Kinase Assay Workflow



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- To cite this document: BenchChem. [BAY-985 in Innate Immunity Pathways: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605962/docs#bay-985-in-innate-immunity-pathways-a-technical-guide\]](https://www.benchchem.com/product/b605962/docs#bay-985-in-innate-immunity-pathways-a-technical-guide)

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